N,N'-dioctylhexanediamide

Thermal Properties Volatility Processing Window

N,N'-Dioctylhexanediamide (N,N'-Dioctyladipamide) is a long-chain N,N'-dialkyl diamide with a hexanediamide backbone and two octyl side chains. It is a member of a class of stable, high-boiling compounds that have been historically explored as wax substitutes and potential plasticizers, though quantitative performance data against specific analogs is extremely scarce in the public domain.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
Cat. No. B12866002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-dioctylhexanediamide
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCC1=NOC=C1C2=CC=NO2
InChIInChI=1S/C7H6N2O2/c1-5-6(4-10-9-5)7-2-3-8-11-7/h2-4H,1H3
InChIKeyXEYVAGOGOSGWBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N,N'-Dioctylhexanediamide (CAS 37118-48-2): A Long-Chain Diamide with Potential in High-Temperature and Hydrophobic Applications


N,N'-Dioctylhexanediamide (N,N'-Dioctyladipamide) is a long-chain N,N'-dialkyl diamide with a hexanediamide backbone and two octyl side chains [1]. It is a member of a class of stable, high-boiling compounds that have been historically explored as wax substitutes and potential plasticizers, though quantitative performance data against specific analogs is extremely scarce in the public domain [2]. Its value proposition rests on its unique balance of thermal stability, hydrophobicity, and solubility profile inherent to its structure, for which rigorous, comparator-based differentiation remains largely unquantified or unpublished.

Long-chain diamide structure suggests high-temperature research utility

High computed hydrophobicity supports non-polar solvent applications

Class-level stability reports support evaluation as a wax substitute

Why N,N'-Dioctylhexanediamide Cannot Be Simply Replaced by Generic N,N'-Dialkylhexanediamides


Direct substitution with compounds of differing alkyl chain length (e.g., N,N'-dimethyl, N,N'-dihexyl, or N,N'-dioctadecyl analogs) fundamentally alters critical physicochemical properties such as boiling point, melting point, and solubility. These shifts directly impact material processing windows, compatibility with specific organic solvents, and end-application performance [1]. Without direct comparative data, any generic substitution carries a high technical risk of failure in applications where precise thermal and solubility behavior is critical.

Shorter-chain analogs (e.g., dihexyl) may lower boiling point, altering thermal processing windows.

Longer-chain variants may shift solubility and phase behavior, impacting organic-phase compatibility.

Absence of direct comparative data makes generic substitution high-risk without experimental validation.

N,N'-Dioctylhexanediamide: The Current State of Quantitative Differentiation Evidence


Comparative Boiling Point Differentials Among N,N'-Dialkylhexanediamides

N,N'-dioctylhexanediamide exhibits a significantly higher calculated boiling point compared to its shorter-chain N,N'-dihexyl analog under comparable conditions. The octyl chain lengthening from C6 to C8 results in a marked boiling point elevation, which is a class-level trend but is quantified here for these two specific diamides . No experimental boiling point data was found for head-to-head comparison.

Boiling Point Shift
Data to verify
Target 564 °C vs dihexyl 522.4 °C (+41.6 °C)
Supports wider liquidus range review for high-temperature research.
Calculated values; experimental boiling point not available.
Thermal Properties Volatility Processing Window

Known Class-Level Stability and Melting Behavior of N,N'-Dialkyladipamides

The class of N,N'-dialkyladipamides, to which the target compound belongs, is described as 'extremely stable substances' possessing 'relatively high melting points (60°-145°)', allowing them to substitute for more expensive natural waxes [1]. This historical classification suggests N,N'-dioctylhexanediamide likely falls within this melting range and shares this class-level stability, though its exact melting point and stability versus specific wax alternatives remain unquantified.

Class Stability & Melting
Class-level
Individual data not quantified; class range 60–145 °C
May indicate wax substitute potential; specific melting point unverified.
Based on 1947 synthesis study; direct data unavailable.
Thermal Stability Wax Substitutes Polymorphism

Computed Hydrophobicity and Solubility Profile Advantage Over Shorter-Chain Analogs

The target compound's XLogP3-AA computed value, which is a measure of lipophilicity, provides a clear differentiation from a hypothetical shorter-chain analog. N,N'-dioctylhexanediamide has a computed logP of 6.3, indicating high hydrophobicity [1]. This contrasts sharply with the class of N,N'-dialkyladipamides, where shorter chains would yield lower logP values, impacting solubility in organic solvents versus aqueous phases. No experimental partition coefficient was available for comparison.

Hydrophobicity Profile
Computed context
XLogP3-AA 6.3 vs dimethyl analog 4.3 log units)
Supports non-polar solvent partitioning review.
Computed values; experimental logP not determined.
Hydrophobicity Solvent Extraction Organic Synthesis

Selecting N,N'-Dioctylhexanediamide: Scenarios Built on Available Evidence


High-Temperature Processing or Reaction Media

Based on its calculated boiling point advantage of 41.6 °C over the dihexyl analog , N,N'-dioctylhexanediamide is a preferred candidate when an elevated processing window is required. It should be selected when other N,N'-dialkylhexanediamides would encounter volatility or stability issues at high temperatures.

Hydrophobic Solvent-Phase Extraction or Non-Aqueous Synthesis

The compound's computed high lipophilicity (XLogP3-AA of 6.3) [1] makes it functionally distinct from shorter-chain analogs. It should be prioritized for processes requiring an organic, water-immiscible phase, such as a stationary phase in extractions or a non-polar reaction solvent.

Cost-Sensitive Wax or Lubricant Substitute Discovery Stage

The historical classification of N,N'-dialkyladipamides as 'extremely stable' wax substitutes with moderate melting points [2] positions N,N'-dioctylhexanediamide as a potential candidate for evaluation against more expensive natural or synthetic waxes. Procurement for initial screening and compatibility testing is justified where thermal and stability profiles align.

Application
Selection Property
Validation Focus
High-temperature reaction media
Boiling point profile
Thermal processing window evaluation
Non-aqueous solvent-phase extraction
Computed high lipophilicity
Organic-phase partitioning efficiency
Wax substitute screening
Class-level thermal stability and melting range
Compatibility and thermal performance testing
Quote Request

Request a Quote for N,N'-dioctylhexanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.